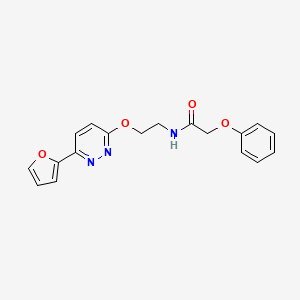

![molecular formula C14H13NO6 B2481300 5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 369398-78-7](/img/structure/B2481300.png)

5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as BMDAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. BMDAM belongs to the class of compounds known as quinone methides, which have been shown to possess a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The compound 5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione represents a class of chemicals that have been extensively studied for their synthetic applications and chemical reactivity. It is derived from Meldrum's acid derivatives, which are utilized in various synthetic routes due to their reactivity and versatility. A particular focus has been on the synthesis and reactions of similar compounds, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which is obtained in excellent yield and demonstrates diverse chemical reactivity, including the formation of sulfoxide derivatives and triphenylphosphonium salts (Al-Sheikh et al., 2009).

Crystal Structure and Vibrational Properties

The structural and vibrational properties of Meldrum’s acid derivatives have been a subject of interest, with studies combining experimental techniques such as Raman and FT-IR spectroscopy and density functional theory (DFT) calculations. This approach helps in understanding the molecular structure and vibrational spectra of these compounds, providing insights into their physical and chemical properties (Toledo et al., 2015).

Potential Antimicrobial Applications

A derivative of Meldrum's acid, specifically synthesized for structural characterization, has shown potential antimicrobial properties. This includes a new derivative synthesized and characterized using single crystal X-ray diffraction technique, with its antibacterial potential evaluated through antimicrobial activity and antibiotic resistance modulatory activity analyses (Campelo et al., 2017).

Supramolecular Structures

The study of supramolecular structures of Meldrum's acid derivatives reveals insights into their crystal packing arrangements. This includes the analysis of compounds such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, highlighting how weak C-H...O hydrogen bonds form dimers and tetramers, contributing to their structural stability and potential applications (Low et al., 2002).

Synthesis of Drug Precursors

The compound under discussion is part of a broader class of chemicals used in the synthesis of drug precursors. For instance, the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from similar Meldrum’s acid derivatives showcases their utility in drug development processes (Dotsenko et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

The compound interacts with its targets, causing mitotic blockade and cell apoptosis . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells .

Action Environment

The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as pH levels, temperature, and the presence of other molecules can affect the compound’s effectiveness. For instance, the compound has been identified as an effective inhibitor of carbonic anhydrase (CA) , especially tumor-associated isozyme CA IX. This enzyme is involved in pH regulation in tumor cells, making it a target for anticancer therapy.

Eigenschaften

IUPAC Name |

5-[(1,3-benzodioxol-5-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-14(2)20-12(16)9(13(17)21-14)6-15-8-3-4-10-11(5-8)19-7-18-10/h3-6,15H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEOGNQVOPBZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2481229.png)

![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)

![1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2481236.png)